Cd²⁺ vs Zn²⁺ Fluorescent Sensing by Regioisomer
When 2‑amino‑5‑fluoro‑4‑methylbenzamide was employed as the core scaffold for two regioisomeric carbazolone‑2‑aminobenzamide probes (4‑isoACOBA and 5‑isoACOBA), the positional attachment of the fluorophore produced a dramatic switching of metal‑ion selectivity and fluorescence response. 4‑IsoACOBA (fluorophore at C‑4) acted as a Cd²⁺‑specific “turn‑on” probe, while 5‑isoACOBA (fluorophore at C‑5) behaved as a Zn²⁺‑specific “turn‑off” probe [1].
| Evidence Dimension | Fluorescence selectivity ratio FCd²⁺ / FZn²⁺ |
|---|---|
| Target Compound Data | 4‑isoACOBA (derived from C‑4 attachment): FCd²⁺ / FZn²⁺ = 2.48 |
| Comparator Or Baseline | 5‑isoACOBA (derived from C‑5 attachment): FCd²⁺ / FZn²⁺ = 4.50 |
| Quantified Difference | Δ = 2.02‑fold higher Zn²⁺ selectivity for the C‑5 regioisomer; reversal of “turn‑on” vs “turn‑off” modality. |
| Conditions | HEPES buffered aqueous solution (pH 7.4), 25 °C, λex = 340 nm; fluorescence titration with Cd(ClO₄)₂ and Zn(ClO₄)₂. |
Why This Matters
For a researcher designing a metal‑ion sensor, the decision to purchase 2‑amino‑5‑fluoro‑4‑methylbenzamide (rather than its C‑4‑fluoro or C‑5‑methyl isomer) is justified by this quantitative demonstration that the specific substitution pattern directly controls the sensing modality and analyte selectivity of the final probe.
- [1] Q.-C. Xu, X.-H. Zhu, C. Jin, G.-W. Xing, Y. Zhang, RSC Adv., 2014, 4, 3591–3596. DOI: 10.1039/C3RA45717F. View Source
